(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide
Overview
Description
“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .Molecular Structure Analysis
The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Application in Neurology
ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels . These channels are critical regulators of neuronal excitability and are candidate targets for the development of antiseizure medications .
Method of Application
In a study, docking and electrophysiology were used to identify critical residues involved in ML252 sensitivity . Automated planar patch clamp electrophysiology was used to assess competitive interactions between ML252 and different Kv7 activator subtypes .
Results
The study revealed that a Kv7.2/Kv7.3 inhibitor, ML252, increases neuronal excitability . It was found that a pore-targeted activator (ML213) weakens the inhibitory effects of ML252, whereas a distinct activator subtype (ICA-069673) that targets the voltage sensor does not prevent ML252 inhibition .
Application in Pharmacology
ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels . It displays >40-fold selectivity for Kv7.2 over Kv7.1 channels .
Method of Application
ML252 is the (S)-enantiomer, and is more potent than the ®-enantiomer or racemic mixture . It displays selectivity for Kv7.2 over a panel of >68 GPCRs, ion channels, and transporters .
Results
ML252 is brain penetrant . It inhibits melatonin MT1 receptor 60% at 10 μM .
Future Directions
The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide |
Citations
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